2-Bromo-6-nitro-3-propoxypyridine
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Overview
Description
2-Bromo-6-nitro-3-propoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of bromine, nitro, and propoxy groups attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-3-propoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-nitro-3-propoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitro-3-propoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 2-amino-6-nitro-3-propoxypyridine.
Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
2-Bromo-6-nitro-3-propoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitro-3-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to its reactivity and potential to form reactive intermediates that interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-propoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Bromo-2-propoxypyridine: Differently substituted, leading to variations in reactivity and applications.
2-Nitro-6-propoxypyridine: Lacks the bromine atom, affecting its substitution reactions.
Uniqueness
2-Bromo-6-nitro-3-propoxypyridine is unique due to the combination of bromine, nitro, and propoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H9BrN2O3 |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-bromo-6-nitro-3-propoxypyridine |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-5-14-6-3-4-7(11(12)13)10-8(6)9/h3-4H,2,5H2,1H3 |
InChI Key |
DTSXTVYBJSAWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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